molecular formula C21H15ClF3N3O B10915143 4-[1-(3-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol

4-[1-(3-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol

Cat. No.: B10915143
M. Wt: 417.8 g/mol
InChI Key: NAOAKEYFANBGLI-UHFFFAOYSA-N
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Description

4-[1-(3-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines.

Preparation Methods

The synthesis of 4-[1-(3-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol typically involves multi-step reactions starting from commercially available precursorsReaction conditions may vary, but common reagents include strong bases, organic solvents, and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[1-(3-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

4-[1-(3-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H15ClF3N3O

Molecular Weight

417.8 g/mol

IUPAC Name

4-[1-[(3-chlorophenyl)methyl]-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]phenol

InChI

InChI=1S/C21H15ClF3N3O/c1-12-19-17(21(23,24)25)10-18(14-5-7-16(29)8-6-14)26-20(19)28(27-12)11-13-3-2-4-15(22)9-13/h2-10,29H,11H2,1H3

InChI Key

NAOAKEYFANBGLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)O)C(F)(F)F)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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